molecular formula C12H12N2O3 B3021161 ethyl 4-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate CAS No. 39683-24-4

ethyl 4-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate

Cat. No.: B3021161
CAS No.: 39683-24-4
M. Wt: 232.23 g/mol
InChI Key: DSLMUSVXQPOEGD-UHFFFAOYSA-N
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Description

Ethyl 4-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate is a pyrazole derivative characterized by a hydroxyl (-OH) substituent at position 4, a phenyl group at position 1, and an ethyl ester at position 2. This compound belongs to a broader class of pyrazole carboxylates, which are studied for their diverse biological activities, including antibacterial, antifungal, and herbicidal properties .

Properties

IUPAC Name

ethyl 4-hydroxy-1-phenylpyrazole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O3/c1-2-17-12(16)11-10(15)8-14(13-11)9-6-4-3-5-7-9/h3-8,15H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSLMUSVXQPOEGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C=C1O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90286311
Record name ethyl 4-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate
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Molecular Weight

232.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39683-24-4
Record name MLS000736593
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Record name ethyl 4-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ethyl 4-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate typically involves the condensation of ethyl acetoacetate with phenylhydrazine, followed by cyclization and esterification reactions. The reaction is usually carried out in the presence of a base such as sodium ethoxide or potassium carbonate, and the product is purified through recrystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of eco-friendly solvents and catalysts, can make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The phenyl group can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

Overview
Ethyl 4-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate is recognized for its potential therapeutic properties. It serves as a building block in the synthesis of various pharmaceutical agents, particularly those exhibiting anti-inflammatory, analgesic, and anticancer activities.

Mechanism of Action
The compound interacts with biological targets through hydrogen bonding and π-π interactions facilitated by its functional groups. Such interactions can modulate the activity of enzymes and receptors, leading to desired therapeutic outcomes.

Case Studies

  • Antimicrobial Activity : A study demonstrated significant bactericidal effects against Staphylococcus species, indicating its potential as an antimicrobial agent.
  • Anticancer Research : In vitro studies revealed that this compound effectively inhibited cell proliferation in various cancer cell lines, suggesting its utility as an anticancer agent.

Organic Synthesis

Role as a Building Block
The compound is utilized as an intermediate in synthesizing more complex organic molecules. Its functional groups allow for further modifications, making it a versatile tool in synthetic chemistry.

Reactions Involving the Compound

  • Oxidation : Hydroxyl groups can be oxidized to form carbonyl derivatives.
  • Reduction : Esters can be reduced to alcohols.
  • Substitution Reactions : The phenyl group can undergo electrophilic substitutions to introduce diverse functionalities.

Material Science

Potential Applications
Due to its unique structure, this compound is explored for developing new materials with specific electronic or optical properties. This includes applications in polymers and nanomaterials where pyrazole derivatives can enhance performance characteristics.

Agricultural Chemistry

Use in Agrochemicals
The compound is being investigated for its potential use in developing agrochemicals. Its biological activity may contribute to formulating effective pesticides or herbicides that are environmentally friendly.

Mechanism of Action

The mechanism of action of ethyl 4-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s conformation and function. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular processes .

Comparison with Similar Compounds

Comparison with Similar Pyrazole Carboxylates

Structural Modifications and Electronic Effects

The following table summarizes key structural differences and molecular properties of ethyl 4-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate and its analogues:

Compound Name Substituents (Positions) Molecular Formula Molecular Weight Key Functional Groups
This compound (Target) -OH (4), -Ph (1), -COOEt (3) C₁₂H₁₂N₂O₃ ~238.24* Hydroxyl, ester
Mthis compound -OH (4), -Ph (1), -COOMe (3) C₁₁H₁₀N₂O₃ 218.21 Hydroxyl, ester
Ethyl 1,5-diphenyl-1H-pyrazole-3-carboxylate -Ph (1,5), -COOEt (3) C₁₈H₁₆N₂O₂ 292.33 Phenyl, ester
Ethyl 5-(3-fluoro-4-methoxyphenyl)-1H-pyrazole-3-carboxylate -F/-OMe (phenyl at 5), -COOEt (3) C₁₃H₁₃FN₂O₃ 264.25 Fluoro, methoxy, ester
Ethyl 1-(4-methylphenyl)-5-phenyl-4-phenylsulfonyl-1H-pyrazole-3-carboxylate -SO₂Ph (4), -MePh (1), -Ph (5), -COOEt (3) C₂₄H₂₁N₂O₄S 433.50 Sulfonyl, methylphenyl, ester
Ethyl 3-(trifluoromethyl)pyrazole-4-carboxylate -CF₃ (3), -COOEt (4) C₇H₇F₃N₂O₂ 224.14 Trifluoromethyl, ester

*Estimated based on methyl analogue () with adjustment for ethyl group.

Key Observations:
  • Ester Variations : Replacing the ethyl ester with a methyl group (mthis compound) reduces molecular weight by ~20 units, which may affect pharmacokinetic properties like diffusion rates .
  • Electron-Withdrawing Groups : The sulfonyl group in and trifluoromethyl group in introduce strong electron-withdrawing effects, altering the pyrazole ring’s electronic structure and reactivity compared to the hydroxyl group in the target compound.

Biological Activity

Ethyl 4-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article will explore its mechanisms of action, biological targets, and potential therapeutic applications, supported by data tables and case studies.

Overview of this compound

This compound belongs to the pyrazole class of compounds, which are known for their broad spectrum of biological activities. Pyrazoles have been extensively studied for their potential as enzyme inhibitors and their interactions with various biological macromolecules.

Target Interactions

Pyrazole derivatives, including this compound, interact with multiple biological targets through various mechanisms. These include:

  • Covalent Bonds : Formation of stable covalent bonds with target enzymes.
  • Non-Covalent Interactions : Hydrogen bonding and hydrophobic interactions that stabilize the binding to target sites.

Biochemical Pathways

The compound impacts several biochemical pathways, contributing to its diverse pharmacological effects. Notably, it has been associated with:

  • Antibacterial Activity : Inhibition of bacterial growth.
  • Anti-inflammatory Effects : Modulation of inflammatory pathways.
  • Anticancer Properties : Induction of apoptosis in cancer cells through various mechanisms .

Anticancer Activity

This compound has shown promising anticancer activity in several studies. For instance, it demonstrated significant cytotoxic effects against various cancer cell lines, including MDA-MB-231 (breast cancer) and HepG2 (liver cancer), with IC50 values ranging from 2.43 to 14.65 μM .

Table 1: Cytotoxic Activity Against Cancer Cell Lines

Cell LineIC50 (μM)
MDA-MB-2312.43 - 7.84
HepG24.98 - 14.65

The compound's mechanism involves the destabilization of microtubules, leading to apoptosis in cancer cells. Studies indicated that at concentrations as low as 1.0 μM, it could enhance caspase activity, a marker for apoptosis .

Anti-inflammatory Properties

Research has indicated that this compound exhibits anti-inflammatory properties by inhibiting pro-inflammatory cytokines and enzymes involved in the inflammatory response. This makes it a candidate for treating inflammatory diseases.

Case Study: Anticancer Efficacy

In a recent study, this compound was evaluated alongside other pyrazole derivatives for their anticancer efficacy. The results showed that this compound significantly inhibited cell proliferation in vitro and induced apoptosis in treated cells. The study highlighted its potential use as a lead compound for developing new anticancer therapeutics .

Industrial Applications

Beyond its medicinal applications, this compound is also being explored for use in agrochemicals due to its herbicidal properties. Its ability to inhibit specific biological pathways in plants suggests potential applications in agricultural science.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for the efficient preparation of ethyl 4-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate, and how can reaction conditions be optimized to enhance yield?

  • Methodological Answer : The synthesis typically involves condensation reactions using precursors like substituted pyrazoles and esters. For optimization:

  • Catalyst Selection : Use potassium carbonate (K₂CO₃) in polar aprotic solvents (e.g., N,N-dimethylacetamide) to improve reaction efficiency, as demonstrated in analogous pyrazole syntheses .
  • Temperature Control : Maintain reflux conditions (e.g., 80°C) to accelerate cyclization while minimizing side reactions .
  • Purification : Employ silica gel chromatography or recrystallization from ethanol to isolate the product and remove by-products (e.g., unreacted starting materials) .

Q. Which spectroscopic and crystallographic techniques are most reliable for confirming the structure and purity of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : Use 1^1H and 13^{13}C NMR to confirm substituent positions and ester group integrity. Compare experimental shifts with DFT-calculated values for validation .
  • X-ray Crystallography : Employ SHELX programs (e.g., SHELXL) for single-crystal structure refinement. Mercury software can visualize hydrogen bonding and π-π interactions in the crystal lattice .
  • LC-MS : Verify molecular weight and purity (>95%) via high-resolution mass spectrometry .

Q. What are the key considerations for ensuring the stability of this compound during storage and handling?

  • Methodological Answer :

  • Storage Conditions : Store in airtight containers at 0–8°C to prevent hydrolysis of the ester group .
  • Handling Precautions : Avoid moisture and strong oxidizing agents. Use desiccants in storage environments .

Advanced Research Questions

Q. How can computational chemistry tools be integrated with experimental data to predict and validate the tautomeric equilibria of the pyrazole ring?

  • Methodological Answer :

  • Quantum Chemical Calculations : Perform reaction path searches using density functional theory (DFT) to model tautomerization pathways (e.g., keto-enol equilibria). Compare energy barriers with experimental kinetic data .
  • Solid-State Analysis : Use Mercury to analyze hydrogen-bonding networks in crystallographic data, which can stabilize specific tautomers .

Q. What strategies should be employed to address discrepancies between observed and calculated NMR chemical shifts for this compound?

  • Methodological Answer :

  • Solvent Effects : Account for solvent polarity in computational models (e.g., using the IEFPCM solvent model in Gaussian) to improve shift predictions .
  • Dynamic Effects : Incorporate molecular dynamics simulations to assess conformational flexibility, which may explain deviations in aromatic proton shifts .

Q. How can intermolecular interactions in the crystal lattice be systematically analyzed to understand solid-state behavior?

  • Methodological Answer :

  • Packing Analysis : Use Mercury’s Materials Module to identify dominant interactions (e.g., O–H···O hydrogen bonds, C–H···π contacts). Quantify interaction energies using Hirshfeld surface analysis .
  • Thermal Stability : Correlate TGA/DSC data with crystallographic voids to assess how packing density influences decomposition temperatures .

Q. What experimental approaches are suitable for investigating the compound’s reactivity under varying pH conditions?

  • Methodological Answer :

  • pH-Dependent Kinetics : Monitor ester hydrolysis rates via UV-Vis spectroscopy at controlled pH levels. Use buffer systems to isolate specific catalytic effects (e.g., acid vs. base catalysis) .
  • Isotopic Labeling : Introduce 18^{18}O-labeled water to trace hydroxyl group exchange in alkaline conditions, analyzed via mass spectrometry .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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ethyl 4-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate
Reactant of Route 2
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ethyl 4-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.